molecular formula C20H22ClF2N3O B1667908 Befiradol CAS No. 208110-64-9

Befiradol

Katalognummer: B1667908
CAS-Nummer: 208110-64-9
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: PKZXLMVXBZICTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Befiradol umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Einer der wichtigsten Synthesewege umfasst die Reaktion von 3-Chlor-4-fluorbenzoylchlorid mit 4-Fluorpiperidin unter Bildung einer Zwischenverbindung. Diese Zwischenverbindung wird dann mit (5-Methyl-2-pyridinyl)methylamin umgesetzt, um this compound zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Fortgeschrittene Reinigungsverfahren wie Umkristallisation und Chromatographie werden eingesetzt, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Befiradol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Befiradol is a highly selective agonist of the serotonin 5-HT1A receptor. Its pharmacological profile includes:

  • High Efficacy : Exhibits potent agonist activity at 5-HT1A receptors, leading to significant neurochemical effects such as ERK phosphorylation and G-protein activation .
  • Analgesic Effects : In preclinical studies, this compound demonstrated analgesic and antiallodynic properties comparable to high doses of opioid painkillers but with fewer side effects and less tolerance development .
  • Dual Mechanism : Recent studies suggest that this compound may also reduce parkinsonism symptoms alongside LID, indicating potential for dual therapeutic effects in Parkinson's disease .

Treatment of Levodopa-Induced Dyskinesia

This compound's primary clinical application is in the management of LID in Parkinson's disease patients. Key findings include:

  • Phase 2 Clinical Trials : A Phase 2A clinical trial demonstrated that NLX-112 met its primary endpoints of safety and tolerability while significantly reducing LID symptoms in patients .
  • Dosage Efficacy : In non-human primate models, doses as low as 0.1 to 0.4 mg/kg were effective in reducing LID without compromising the anti-parkinsonian effects of levodopa .

Imaging Applications

This compound has been investigated as a radiotracer for positron emission tomography (PET) imaging:

  • PET Radiotracer : When labeled with fluorine-18, this compound can visualize the distribution of active serotonin 5-HT1A receptors in the brain, providing insights into receptor function and potential therapeutic targets .

Table 1: Summary of Key Studies on this compound

Study ReferenceModel UsedDose (mg/kg)Primary Findings
Rodent0.03 - 0.3Significant reduction in LID levels by up to 96%
Marmoset0.1 - 0.3Reduced 'bad on-time' by up to 48% without affecting levodopa efficacy
HumanN/APositive safety and efficacy results in Phase 2A clinical trial

Vergleich Mit ähnlichen Verbindungen

Befiradol ist aufgrund seiner hohen Selektivität und Potenz als 5-HT1A-Rezeptoragonist einzigartig. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen weist this compound eine höhere Wirksamkeit und Selektivität auf, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Biologische Aktivität

Befiradol, also known as NLX-112 or F13640, is a highly selective agonist for the serotonin 5-HT1A receptor. Its biological activity has been extensively studied, demonstrating significant therapeutic potential across various neurological and psychiatric disorders. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects in preclinical and clinical studies, and potential applications.

This compound acts primarily as a full agonist at the 5-HT1A receptor, which is part of the serotonergic system. This receptor is involved in numerous physiological processes, including mood regulation, anxiety response, and pain modulation. The compound exhibits a unique pharmacological profile characterized by:

  • High Selectivity : this compound shows a strong preference for the 5-HT1A receptor over other serotonin receptors, minimizing off-target effects that are common with less selective agents .
  • Functional Selectivity : Studies indicate that this compound can activate different intracellular signaling pathways depending on the cellular context. For instance, it has been shown to activate G_i/o proteins while also influencing G_s protein pathways at higher concentrations .

Preclinical Studies

Preclinical investigations have highlighted several key findings regarding the efficacy and safety of this compound:

Antinociceptive Effects

In animal models, this compound demonstrated potent antinociceptive effects in both acute and chronic pain models without causing sedation. These effects were attributed to its action on the 5-HT1A receptors, which play a crucial role in modulating pain perception .

Behavioral Studies

In behavioral assays involving anxiety and locomotion:

  • Anxiety Reduction : In studies using the elevated plus maze (EPM) and open field tests (OFT), this compound significantly reduced anxiety-like behaviors in mice. At doses ranging from 0.1 to 1.0 mg/kg, it increased exploratory behavior and reduced thigmotaxis (the tendency to stay close to walls) by up to 164% compared to controls .
  • Locomotor Activity : The compound also improved locomotor activity in models simulating neurogenic bladder dysfunction post-spinal cord injury (SCI), suggesting its potential utility in treating movement disorders .

Clinical Applications

This compound's clinical applications are being explored in various contexts:

Parkinson's Disease

Recent trials have indicated that this compound may effectively reduce levodopa-induced dyskinesias in patients with Parkinson's disease. In rodent and non-human primate models, it showed significant antidyskinetic activity without major side effects, paving the way for future human trials .

Neurodegenerative Diseases

Research has also suggested that this compound might have benefits in treating neurodegenerative conditions such as Machado-Joseph disease (MJD). It was found to decrease aggregation of mutant ATXN3 protein, which is implicated in MJD pathology .

Summary of Key Findings

Study FocusKey Findings
Pain ModulationEffective in both acute and chronic pain models without sedation .
Anxiety ReductionIncreased exploratory behavior; significant reduction in anxiety-like behaviors at low doses .
Parkinson's DiseaseReduced dyskinesias in preclinical models; safe in human trials .
Neurodegenerative DiseasesDecreased aggregation of mutant proteins associated with MJD .

Eigenschaften

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF2N3O/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15/h2-5,10-11,24H,6-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZXLMVXBZICTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943058
Record name Befiradol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208110-64-9
Record name Befiradol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208110-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Befiradol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208110649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Befiradol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFIRADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAT9OHA1YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Befiradol
Reactant of Route 2
Reactant of Route 2
Befiradol
Reactant of Route 3
Befiradol
Reactant of Route 4
Reactant of Route 4
Befiradol
Reactant of Route 5
Befiradol
Reactant of Route 6
Reactant of Route 6
Befiradol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.